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molecular formula C5H6F3N3S B8318327 3-(3,3,3-Trifluoro-propyl)-[1,2,4]thiadiazol-5-ylamine

3-(3,3,3-Trifluoro-propyl)-[1,2,4]thiadiazol-5-ylamine

Cat. No. B8318327
M. Wt: 197.18 g/mol
InChI Key: HBMQZAQNHRICRT-UHFFFAOYSA-N
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Patent
US07741327B2

Procedure details

To a solution of 4,4,4-trifluoro-butyramidine hydrochloride (2.1 g, 0.012 mol) in methanol (10 mL) at 0° C. under vigorous stirring was added dropwise bromine (0.61 mL, 0.012 mol) and a 5.4M sodium methylate solution in methanol (4.4 mL, 0.012 mol) simultaneously over 30 min maintaining a slight bromine excess by color. To the resulting nearly colorless suspension was added dropwise a solution of potassium thiocyanate (1.16 g, 0.012 mol) in methanol (10 mL) over 10 min at 0-10° C. The resulting mixture was stirred for 2 h at 0-10° C. and filtered. The isolated material was washed with methanol and dried which afforded a brown solid which was purified by flash chromatography (150 g silica gel 60 5% methanol/diethyl ether) and crystallized from diethyl ether/hexanes which afforded 3-(3,3,3-trifluoro-propyl)-[1,2,4]thiadiazol-5-ylamine (1.43 g, 61%) as a brown oil.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.4 mL
Type
solvent
Reaction Step Three
Name
potassium thiocyanate
Quantity
1.16 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]([F:10])([F:9])[CH2:4][CH2:5][C:6]([NH2:8])=[NH:7].BrBr.C[O-].[Na+].[S-:16][C:17]#[N:18].[K+]>CO>[F:2][C:3]([F:10])([F:9])[CH2:4][CH2:5][C:6]1[N:8]=[C:17]([NH2:18])[S:16][N:7]=1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
Cl.FC(CCC(=N)N)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.61 mL
Type
reactant
Smiles
BrBr
Step Three
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
4.4 mL
Type
solvent
Smiles
CO
Step Four
Name
potassium thiocyanate
Quantity
1.16 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 (± 5) °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 2 h at 0-10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The isolated material was washed with methanol
CUSTOM
Type
CUSTOM
Details
dried which
CUSTOM
Type
CUSTOM
Details
afforded a brown solid which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (150 g silica gel 60 5% methanol/diethyl ether)
CUSTOM
Type
CUSTOM
Details
crystallized from diethyl ether/hexanes which

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(CCC1=NSC(=N1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.43 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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